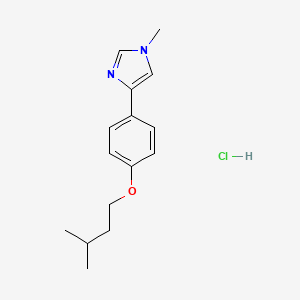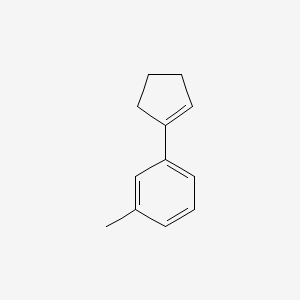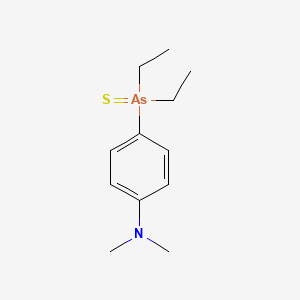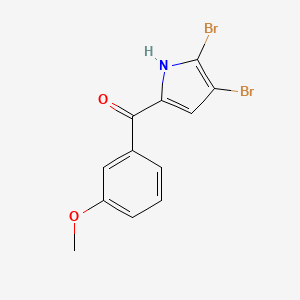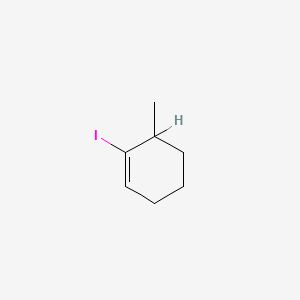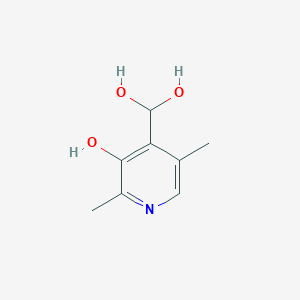
Dimethyl 3,7-dimethyldeca-2,6-dienedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3,7-dimethyldeca-2,6-dienedioate is an organic compound with the molecular formula C12H18O4. It is a derivative of 3,7-dimethyldeca-2,6-dienedioic acid, characterized by the presence of two ester groups. This compound is notable for its unique structure, which includes multiple double bonds and ester functionalities, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,7-dimethyldeca-2,6-dienedioate typically involves the esterification of 3,7-dimethyldeca-2,6-dienedioic acid. This process can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 3,7-dimethyldeca-2,6-dienedioate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of ester groups.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3,7-dimethyldeca-2,6-dienedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of dimethyl 3,7-dimethyldeca-2,6-dienedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acid, which may interact with biological pathways. The double bonds in the compound can also participate in various biochemical reactions, influencing its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-decadienedioic acid: A similar compound with a slightly different structure, lacking the methyl groups.
1,10-dimethyl (2E,6E)-3,7-dimethyldeca-2,6-dienedioate: Another ester derivative with a similar backbone.
Uniqueness
Dimethyl 3,7-dimethyldeca-2,6-dienedioate is unique due to its specific arrangement of double bonds and ester groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
38609-53-9 |
|---|---|
Molekularformel |
C14H22O4 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
dimethyl 3,7-dimethyldeca-2,6-dienedioate |
InChI |
InChI=1S/C14H22O4/c1-11(8-9-13(15)17-3)6-5-7-12(2)10-14(16)18-4/h6,10H,5,7-9H2,1-4H3 |
InChI-Schlüssel |
ILVKUYSWZXKIAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CC(=O)OC)C)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


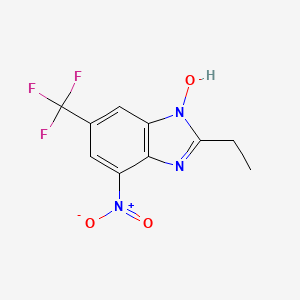

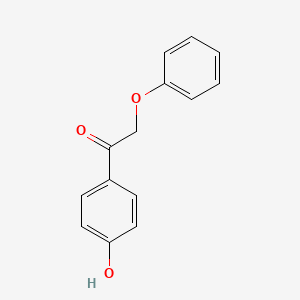
![2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14664298.png)

![Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl-](/img/structure/B14664308.png)
![Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]-](/img/structure/B14664311.png)
